molecular formula C24H17BrN2O4 B2524674 N-(2-benzoyl-4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 392246-42-3

N-(2-benzoyl-4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2524674
CAS No.: 392246-42-3
M. Wt: 477.314
InChI Key: LUDSDPHJPGSTEF-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic small molecule of significant interest in chemical biology and pharmaceutical research. This compound features a benzophenone moiety, a structure often utilized in photoaffinity labeling for studying protein-ligand interactions and mapping biological binding sites . The 2,5-dioxopyrrolidin-1-yl (NHS ester) group is a highly reactive functionality that readily forms stable amide bonds with primary amines in proteins, peptides, and other amine-containing molecules, making this compound a valuable reagent for bioconjugation and probe development . The bromine atom on the phenyl ring offers a potential site for further synthetic modification via cross-coupling reactions, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies. Compounds with similar structural motifs, particularly those containing the 2,5-dioxopyrrolidinyl benzamide group, have demonstrated various bioactive properties in scientific literature, including the potential to modulate cell culture productivity and serve as scaffolds for therapeutic development . This suggests broad research potential for this hybrid molecule in areas such as assay development, chemical biology tool construction, and early-stage drug discovery. This product is intended for research and development purposes solely in a laboratory setting and is classified as "For Research Use Only." It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the safety data sheet (SDS) before use.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN2O4/c25-17-8-11-20(19(14-17)23(30)15-4-2-1-3-5-15)26-24(31)16-6-9-18(10-7-16)27-21(28)12-13-22(27)29/h1-11,14H,12-13H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDSDPHJPGSTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Benzoylation: Addition of a benzoyl group to the brominated benzene ring.

    Amidation: Formation of the amide bond by reacting the benzoylated compound with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs: MPPB (), 4MNB (), and fluorinated benzamide derivatives (). Key differences in substituents, biological activity, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
N-(2-Benzoyl-4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide Benzamide - 2-Benzoyl-4-bromophenyl
- 4-(2,5-dioxopyrrolidin-1-yl)
Hypothesized to influence protein binding via bromine and dioxopyrrolidin moieties.
MPPB (4-(2,5-Dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide) Benzamide - 2,5-Dimethylpyrrole
- 2,5-Dioxopyrrolidin
Enhances monoclonal antibody production in CHO cells; suppresses galactosylation .
4MNB (4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide) Benzamide - 4-Bromo
- 4-Methoxy-2-nitrophenyl
Structural analog with nitro and methoxy groups; used in crystallography studies .
Fluorinated Benzamide (Example 53, ) Benzamide - Fluorinated chromenone
- Isopropyl
Targets kinase pathways; fluorination enhances metabolic stability .

Physicochemical Properties

  • Solubility : The dioxopyrrolidin moiety likely improves aqueous solubility compared to MPPB’s dimethylpyrrole, which is more lipophilic.
  • Thermal Stability : Bromine’s electron-withdrawing effect may lower melting points relative to fluorine-containing analogs (e.g., ’s compound with MP 175–178°C) .

Research Implications and Gaps

Key research priorities include:

  • Activity Screening : Testing for effects on glycosylation or cell growth in CHO cells.
  • Crystallographic Studies : Resolving its 3D structure to compare with 4MNB’s asymmetric unit configuration .
  • SAR Optimization : Exploring substitutions at the benzoyl or dioxopyrrolidin positions to balance activity and toxicity.

Biological Activity

N-(2-benzoyl-4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound classified as a benzamide. Its unique structure includes both a benzoyl and a bromine substituent, which may influence its biological activity and reactivity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C24H17BrN2O4
  • Molar Mass : Approximately 467.3 g/mol

The compound's structure facilitates various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

The biological activity of this compound appears to be linked to its interactions with specific molecular targets within cells, potentially including enzymes and receptors that play crucial roles in various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar structures have shown promising results in inhibiting bacterial growth through in vitro assays using methods such as the turbidimetric method .

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer activity. For example, related compounds have been evaluated for their efficacy against breast cancer cell lines (e.g., MCF7) using the Sulforhodamine B (SRB) assay. Results indicated significant cytotoxic effects, particularly with compounds structurally analogous to this compound .

Summary of Biological Activities

Activity TypeDescription
Antimicrobial Effective against Gram-positive and Gram-negative bacteria
Anticancer Exhibits cytotoxic effects on breast cancer cell lines

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various benzamide derivatives, including those structurally related to this compound. The results demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains.

Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, researchers synthesized several benzamide derivatives and tested their effects on MCF7 cell lines. The findings revealed that specific compounds exhibited high levels of cytotoxicity, suggesting potential for further development as anticancer agents.

Q & A

Q. What are the common synthetic routes for N-(2-benzoyl-4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group coupling. Key steps include:

  • Coupling reactions : Use of coupling agents like EDC/HOBt or DCC in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under nitrogen atmosphere.
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How is the molecular structure of this compound confirmed?

Structural elucidation employs:

  • X-ray crystallography : Resolves 3D conformation and bond angles (e.g., using SHELXL for refinement) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrrolidine-dione carbonyls at δ 170–175 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 507.1) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Cytotoxicity assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., ATPase activity linked to pyrrolidine-dione interactions) .

Advanced Research Questions

Q. How does this compound modulate monoclonal antibody (mAb) production in recombinant CHO cells, and what mechanistic insights exist?

Studies on structurally related pyrrolidine-dione derivatives (e.g., MPPB) reveal:

  • Metabolic reprogramming : Suppresses cell growth (VCD reduced by ~50%) while increasing cell-specific productivity (2.2-fold higher mAb pg/cell/day).
  • ATP-driven productivity : Intracellular ATP levels correlate with glucose uptake rates (e.g., ATP increases from 8 to 24 fmol/cell; glucose uptake rises from 0.9 to 2.6 pmol/cell/day) .
  • Glycosylation impact : Reduces galactosylation (e.g., G1F decreases from 24.5% to 14.8%), affecting mAb quality .

Table 1 : Key metabolic effects in CHO cells treated with pyrrolidine-dione analogs.

ParameterControlTreated (0.32 mM)
Viable Cell Density16.6 × 106^68.0 × 106^6
ATP (fmol/cell)824
mAb Productivity (pg/cell/day)4.27.9

Q. How can structural-activity relationships (SAR) guide the optimization of this compound?

  • Core modifications : The 2,5-dioxopyrrolidine moiety is critical for ATP modulation. Replacement with non-cyclic amides abolishes activity .
  • Substituent effects : Bromine at the 4-position enhances electrophilic reactivity, while benzoyl groups improve lipophilicity (logP ~3.2) .
  • SAR validation : Synthesize analogs (e.g., chloro or methyl substituents) and compare IC50_{50} in cytotoxicity screens .

Q. How should researchers address contradictory data in metabolic studies (e.g., glucose vs. lactate flux)?

  • Experimental controls : Use isogenic cell lines and standardized culture conditions (e.g., fed-batch with matched glucose feeds).
  • Multi-omics integration : Pair metabolomics (LC-MS) with transcriptomics (RNA-seq) to resolve pathway crosstalk. For example, lactate production may remain stable despite glucose uptake changes due to TCA cycle activation .

Q. Methodological Notes

  • Crystallography : Use SHELX suite for refinement; resolve disorder with PART instructions .
  • Cell culture : Maintain CHO cells in serum-free media with 6–8 mM glucose; monitor viability via trypan blue exclusion .
  • Data analysis : Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons (p<0.05) .

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